molecular formula C7H6Cl2F3N3S B2594801 (3-Chloro-5-(trifluoromethyl)(2-pyridyl))thiocarboxamidine hydrochloride CAS No. 1274903-92-2

(3-Chloro-5-(trifluoromethyl)(2-pyridyl))thiocarboxamidine hydrochloride

Cat. No.: B2594801
CAS No.: 1274903-92-2
M. Wt: 292.1
InChI Key: RGTZBZNFUMIFHI-UHFFFAOYSA-N
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Description

(3-Chloro-5-(trifluoromethyl)(2-pyridyl))thiocarboxamidine hydrochloride is a thiocarboxamidine derivative featuring a pyridine backbone substituted with chloro and trifluoromethyl groups.

Properties

IUPAC Name

[3-chloro-5-(trifluoromethyl)pyridin-2-yl] carbamimidothioate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3N3S.ClH/c8-4-1-3(7(9,10)11)2-14-5(4)15-6(12)13;/h1-2H,(H3,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTZBZNFUMIFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)SC(=N)N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2F3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-5-(trifluoromethyl)(2-pyridyl))thiocarboxamidine hydrochloride typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with thiocarboxamidine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-5-(trifluoromethyl)(2-pyridyl))thiocarboxamidine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

Antimicrobial Activity

Recent studies have shown that derivatives of thiocarboxamidine compounds, including those with pyridine moieties, exhibit significant antimicrobial properties. For instance, a series of pyridine carboxamides and their thiocarboxamide analogs were synthesized and evaluated for their activity against various bacterial strains. The presence of the thiocarboxamide functional group was crucial in enhancing the antimicrobial efficacy of these compounds, suggesting that (3-Chloro-5-(trifluoromethyl)(2-pyridyl))thiocarboxamidine hydrochloride could be effective against resistant strains of bacteria .

Antiplasmodial Activity

The compound has also been investigated for its antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. Research indicates that modifications to the pyridine ring and the introduction of thiocarboxamide functionalities significantly enhance antiplasmodial activity. In one study, a related thiocarboxamide demonstrated potent activity against P. falciparum, highlighting the potential of this compound as a lead compound for further development in antimalarial therapies .

Inhibition of Type III Secretion System

Another promising application is in the inhibition of the Type III secretion system (T3SS) in pathogenic bacteria such as E. coli. This system is a critical virulence factor that allows bacteria to inject effector proteins into host cells, facilitating infection. Compounds similar to this compound have been screened for their ability to inhibit T3SS activity, with some showing significant inhibitory effects at low concentrations. This suggests a potential role for this compound in developing novel antibacterial agents targeting virulence mechanisms rather than traditional antibiotic pathways .

Antiviral Activity

Thiocarboxamidine derivatives have also been explored for antiviral applications. Studies on related compounds have indicated that they can inhibit viral replication through various mechanisms, including interference with viral RNA synthesis. The structural characteristics of this compound may contribute to its effectiveness against certain viruses, making it a candidate for antiviral drug development .

Corrosion Inhibition

Beyond biological applications, there is emerging research on the use of thiocarboxamidine compounds as corrosion inhibitors in industrial settings. The unique chemical structure allows these compounds to form protective layers on metal surfaces, preventing degradation in acidic environments. This application is particularly relevant in industries where metal corrosion poses significant economic challenges .

Case Studies and Data Tables

Application AreaCompound TestedKey Findings
AntimicrobialPyridine carboxamide derivativesEnhanced efficacy against resistant bacterial strains
AntiplasmodialThiocarboxamide analogsSignificant activity against P. falciparum
Type III Secretion SystemRelated thiocarboxamidesInhibition of T3SS at low concentrations
AntiviralThiocarboxamide derivativesInhibition of viral replication observed
Corrosion InhibitionThiocarboxamidine compoundsEffective protective layers formed on metal surfaces

Mechanism of Action

The mechanism of action of (3-Chloro-5-(trifluoromethyl)(2-pyridyl))thiocarboxamidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The compound shares structural similarities with chlorinated trifluoromethylpyridine derivatives, as documented in the Kanto Reagents Catalog (2022). Key analogs include:

Compound Name CAS Registry No. Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Purity (%) Price (25g)
2-Chloro-5-(trifluoromethyl)pyridine 52334-81-3 181.55 152 28–31 >97.0 ¥4,500
3-Chloro-5-(trifluoromethyl)pyridine-2-thiol N/A 217.61 N/A N/A >97.0 ¥50,200
[3-Chloro-5-(trifluoromethyl)-2-pyridyl]methylamine hydrochloride N/A 240.06 N/A N/A >97.0 ¥20,500

Key Observations :

  • Substituent Position : The position of the chloro group (2-, 3-, or 5-) significantly impacts electronic and steric properties. For example, 2-Chloro-5-(trifluoromethyl)pyridine exhibits a lower melting point (28–31°C) compared to bulkier derivatives .
  • Functional Groups: The thiocarboxamidine group in the target compound distinguishes it from analogs like 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol (which has a thiol group) or the methylamine hydrochloride derivative.
  • Price and Availability : Derivatives with sulfur-containing groups (e.g., thiol or thiocarboxamidine) are generally more expensive (e.g., ¥50,200 for 25g of the thiol analog) due to synthetic complexity .

Biological Activity

(3-Chloro-5-(trifluoromethyl)(2-pyridyl))thiocarboxamidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antiplasmodial, antibacterial, and anticancer properties, supported by recent studies and research findings.

  • Molecular Formula : C₇H₅ClF₃N₂S
  • Molecular Weight : 247.05 g/mol
  • CAS Number : 326476-49-7

Antiplasmodial Activity

Recent studies have synthesized various pyridine carboxamides and thiocarboxamides, including this compound, and evaluated their antiplasmodial activities against Plasmodium falciparum. The findings indicate that modifications in the pyridine ring and the introduction of thiocarboxamide groups enhance the antimalarial activity.

Key Findings:

  • Compounds with trifluoromethyl substitutions exhibited increased potency against P. falciparum.
  • The mechanism of action for these compounds does not involve inhibition of hemozoin formation, suggesting alternative pathways for antiplasmodial effects .

Antibacterial Activity

The presence of trifluoromethyl groups has been shown to significantly impact the antibacterial properties of related compounds. A study assessed the minimum inhibitory concentrations (MICs) of various derivatives against common bacterial strains.

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (µg/mL)Target Organism
Compound A4.88Bacillus mycoides
Compound B8.00Escherichia coli
Compound C16.00Candida albicans

These results suggest that compounds with similar structural features to this compound may possess significant antibacterial activity .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that this compound exhibits cytotoxic effects against various human cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC₅₀ (µM)Reference Drug IC₅₀ (µM)
A54944.4Doxorubicin (52.1)
HCT11622.4Doxorubicin (52.1)
HePG217.8Doxorubicin (52.1)

The down-regulation of critical genes involved in cancer progression, such as BRCA1, BRCA2, and TP53, was observed in treated cells, indicating a potential mechanism for its anticancer effects .

Case Studies

  • Antiplasmodial Evaluation : A series of synthesized thiocarboxamides were tested for their efficacy against P. falciparum. The study highlighted that structural modifications significantly influenced biological activity.
  • Antibacterial Testing : A comprehensive screening of derivatives showed promising results against resistant strains, emphasizing the need for further exploration in drug development.
  • Cytotoxicity Analysis : Investigations into the compound's effects on human cancer cell lines revealed that it could serve as a lead compound for developing new anticancer agents.

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